molecular formula C11H14O2 B8627705 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran

1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran

Cat. No.: B8627705
M. Wt: 178.23 g/mol
InChI Key: BUDSSYVCPZOLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran is a chemical compound belonging to the isobenzofuran family Isobenzofurans are known for their high reactivity and versatility in organic synthesis

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C11H14O2/c1-7-4-5-8(2)10-9(7)6-13-11(10)12-3/h4-5,11H,6H2,1-3H3

InChI Key

BUDSSYVCPZOLIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(C2=C(C=C1)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen. This method is environmentally benign and does not require a catalyst . Another method involves the Diels-Alder reaction, where isobenzofurans act as dienes, reacting with various alkenes and alkynes to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water and molecular oxygen is favored due to its eco-friendly nature and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isobenzofuran-1,3-dione derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted isobenzofurans depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran involves its interaction with various molecular targets. The compound’s methoxy and dimethyl groups play a crucial role in its reactivity and binding affinity. It can undergo oxidation to form reactive intermediates that interact with cellular components, leading to its biological effects .

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.